molecular formula C17H15N3O4 B2857077 N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide CAS No. 1223347-10-1

N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide

Cat. No. B2857077
CAS RN: 1223347-10-1
M. Wt: 325.324
InChI Key: OEONEFSTBNBQHK-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide, also known as CMNPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cancer cell growth and inflammation. N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and provide analgesic effects. However, more research is needed to fully understand its effects on the human body.

Advantages and Limitations for Lab Experiments

One advantage of using N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide in lab experiments is its potential as a novel anticancer agent. However, one limitation is its limited availability and high cost, which may make it difficult for researchers to obtain and use in their experiments.

Future Directions

There are several future directions for the research of N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide. One area of focus is the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to fully understand the mechanism of action of N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide and its potential applications in the treatment of cancer and other diseases. The development of N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide derivatives with improved activity and lower toxicity is also an area of interest for future research.
In conclusion, N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While more research is needed to fully understand its potential, N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide shows promise as a novel anticancer agent and as a potential treatment for other diseases.

Synthesis Methods

The synthesis method of N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide involves the reaction between 2-methyl-3-nitrophenol, cyanomethyl acetate, and N-phenylacetamide in the presence of a base catalyst. The resulting compound is then purified through recrystallization to obtain pure N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide.

Scientific Research Applications

N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide has been found to have potential applications in the field of medicinal chemistry. It has been studied for its anticancer activity, with promising results in inhibiting the growth of cancer cells. N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide has also been investigated for its anti-inflammatory and analgesic properties, as well as its potential use as a pesticide.

properties

IUPAC Name

N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-13-15(20(22)23)8-5-9-16(13)24-12-17(21)19(11-10-18)14-6-3-2-4-7-14/h2-9H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEONEFSTBNBQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OCC(=O)N(CC#N)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-2-(2-methyl-3-nitrophenoxy)-N-phenylacetamide

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